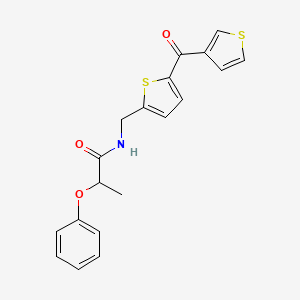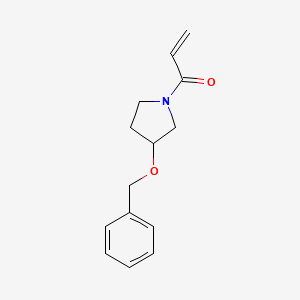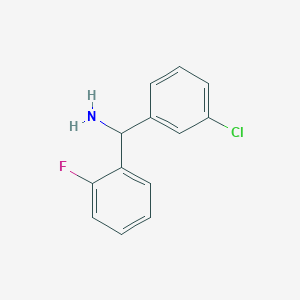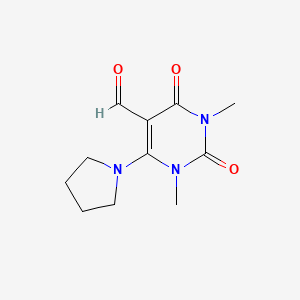
2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-phenoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide" is a structurally complex molecule that may exhibit interesting chemical and physical properties due to its aromatic and heteroaromatic components, as well as its potential for various conformations and intramolecular interactions. While the provided data does not directly discuss this compound, it does provide insights into similar compounds that can help infer some of the characteristics that "this compound" might exhibit.
Synthesis Analysis
The synthesis of related compounds, such as N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides and N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides, involves the introduction of various substituents into the phenyl ring, which can significantly affect the stereochemistry and electronic properties of these molecules . The synthesis of "this compound" would likely involve similar considerations, with the potential for the formation of diastereomers and the need for careful control of reaction conditions to achieve the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using 1H NMR spectroscopy and X-ray diffraction analysis . These studies have revealed the existence of diastereomers and various conformers, which are influenced by intramolecular hydrogen bonds and the electronic properties of the substituents. For "this compound", similar intramolecular interactions and the presence of multiple conformers are likely, which would affect its molecular structure and properties.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the electronic interactions between functional groups, such as the carbonyl and sulfinyl or thioether groups . These interactions can affect the acidity of protons and the stability of different conformers, which in turn can influence the outcomes of chemical reactions. The compound , with its phenoxy and thiophene moieties, would also be expected to exhibit unique reactivity patterns based on its electronic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed through IR spectroscopy and theoretical calculations . These studies have shown how different conformers can coexist in various solvents and how solvent polarity can affect the stability and population of these conformers. For "this compound", similar solvent-dependent behavior is expected, with physical properties such as solubility and melting point being influenced by its molecular conformation and intermolecular interactions.
Applications De Recherche Scientifique
Bioactive Constituent Discovery
Studies have identified compounds with similar structures isolated from natural sources, demonstrating activities such as chymotrypsin inhibition and antimicrobial properties against specific bacteria and fungi. For example, compounds isolated from a methanolic extract of Jolyna laminarioides exhibited chymotrypsin inhibitory activity and were found to be active against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Therapeutic Compound Synthesis
Compounds with similar molecular frameworks have been synthesized and tested for their potential therapeutic effects, such as gastric acid antisecretory activities. This research has led to the identification of compounds with significant antisecretory activity against histamine-induced gastric acid secretion, highlighting the potential for similar compounds to be used in therapeutic applications (I. Ueda et al., 1991).
Antimicrobial and Antifungal Agents
Novel derivatives similar to the compound have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have shown that certain synthesized compounds exhibit significant activities, suggesting that related compounds could serve as potential antimicrobial and antifungal agents. For example, a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and showed significant antimicrobial activities, indicating the potential for similar compounds to be developed as antimicrobial agents (M. Helal et al., 2013).
Mécanisme D'action
Thiophene-based analogs are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Orientations Futures
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
2-phenoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-13(23-15-5-3-2-4-6-15)19(22)20-11-16-7-8-17(25-16)18(21)14-9-10-24-12-14/h2-10,12-13H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKHGZYLMQBPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2528693.png)



![N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2528698.png)

![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride](/img/structure/B2528700.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528703.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2528705.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2528706.png)

![(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol](/img/structure/B2528712.png)